molecular formula C14H13BrO5S B7540069 (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate

(4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate

Cat. No. B7540069
M. Wt: 373.22 g/mol
InChI Key: WFDWXMJYVQDOLO-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate, also known as MMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MMB is a sulfonate ester that is widely used in the synthesis of various organic compounds due to its unique properties.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate is not fully understood. However, it is believed that (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate interacts with biological systems through the formation of covalent bonds with proteins and other biomolecules. This interaction can lead to changes in the structure and function of these biomolecules, which can have various effects on biological systems.
Biochemical and physiological effects:
The biochemical and physiological effects of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate are not well studied. However, it has been shown that (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate can interact with proteins and other biomolecules, which can lead to changes in their structure and function. This interaction can have various effects on biological systems, including changes in enzyme activity, protein folding, and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate is its unique properties, which make it an ideal reagent for the synthesis of various organic compounds. Additionally, (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate has potential applications in catalysis and material science. However, one of the limitations of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate is its toxicity, which can limit its use in biological systems.

Future Directions

There are several future directions for the research and development of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate. One potential direction is the synthesis of new derivatives of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate that have improved properties, such as reduced toxicity and increased selectivity for specific biomolecules. Additionally, further research is needed to fully understand the mechanism of action of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate and its effects on biological systems. Finally, the potential applications of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate in catalysis and material science should be further explored.

Synthesis Methods

(4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate can be synthesized through the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methoxyphenol in the presence of a base such as triethylamine. This reaction results in the formation of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate as a white solid with a high yield.

Scientific Research Applications

(4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including sulfonamides, sulfones, and sulfonates. (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate has also been used as a fluorescent probe for detecting the presence of metal ions in biological systems. Additionally, (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.

properties

IUPAC Name

(4-methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO5S/c1-18-11-4-6-12(7-5-11)20-21(16,17)14-9-10(15)3-8-13(14)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDWXMJYVQDOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate

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